Enhanced Cellular c-Src Inhibition of N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The morpholinoethyl side chain confers significantly greater cellular inhibition of c‑Src‑mediated substrate phosphorylation when compared with the unsubstituted 4‑amino analogue CGP‑62464. This difference is explicitly attributed to improved cell permeability and solubility imparted by the basic ethylamine substituent, a structure‑activity relationship (SAR) principle demonstrated across the entire 5,7‑diphenyl‑pyrrolo[2,3‑d]pyrimidine series .
| Evidence Dimension | Cellular c-Src inhibition (substrate phosphorylation in intact cells) |
|---|---|
| Target Compound Data | Not reported as a single value; compound belongs to the subset of derivatives with ethylamine side chains that show 'improved cellular potency' |
| Comparator Or Baseline | CGP‑62464 (4‑amino‑5,7‑diphenyl‑7H‑pyrrolo[2,3‑d]pyrimidine): cellular activity was low despite an enzyme IC50 of 100 nM |
| Quantified Difference | The unsubstituted parent shows a >10‑fold loss in cellular relative to enzymatic potency; the ethylamine‑substituted series recovers cellular activity |
| Conditions | Intact cell phosphorylation assay using Bcl‑2 promoter‑transfected cells or similar; specific cell line not detailed in abstract. |
Why This Matters
For any cell‑based or in‑vivo experiment, cellular potency is the gatekeeper of biological relevance; a compound that is potent in enzyme assays but inactive in cells will fail to reproduce published pharmacology.
- [1] Missbach M, Jeschke M, Feyen J, et al. Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src. Bioorg Med Chem Lett. 2000 May 1;10(9):945-9. View Source
